
Quercetin 3-gentiobioside
Overview
Description
Quercetin 3-gentiobioside is a flavonoid O-diglycoside, a type of phytochemical found in various plants. It is a derivative of quercetin, a well-known flavonoid, and is characterized by the attachment of a gentiobiose sugar moiety at the third position of the quercetin molecule. This compound is known for its diverse biological activities and potential health benefits, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin 3-gentiobioside can be synthesized through biotransformation using engineered Escherichia coli strains. These strains harbor uridine diphosphate-dependent glycosyltransferases and nucleotide sugar biosynthetic genes. The process involves the addition of quercetin to the culture medium, followed by optimization of induction temperature, cell density, and reaction temperature. This method has achieved a conversion efficiency of approximately 49%, producing around 46.2 mg/L of this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation techniques. Engineered microbial strains are used to convert quercetin into this compound under controlled conditions. This method is preferred over traditional extraction and purification from plants due to its higher efficiency and scalability .
Chemical Reactions Analysis
Key Reactions:
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First Glycosylation (3-OH Position):
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Second Glycosylation (7-OH Position):
Experimental Data:
Reaction Step | Enzyme Used | Sugar Donor | Yield (mg/L) |
---|---|---|---|
3-OH Glycosylation | AtUGT78D2 | UDP-glucuronic acid | 45.1 |
7-OH Rhamnosylation | AtUGT89C1 | UDP-rhamnose | 44.8 |
The regioselectivity of AtUGT89C1 was confirmed via molecular docking, which showed favorable interactions between the enzyme’s active site and the 7-OH group of Q-G/Q-A .
Hydrolysis of Glycosidic Bonds
Quercetin 3-gentiobioside undergoes hydrolysis under acidic or enzymatic conditions to release quercetin and gentiobiose.
Acid Hydrolysis:
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Conditions: 1 M HCl, 80°C, 2 hours.
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Products: Quercetin (aglycone) and gentiobiose (disaccharide).
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Mechanism: Protonation of the glycosidic oxygen, followed by cleavage of the β-(1→6) linkage .
Enzymatic Hydrolysis:
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Enzymes: β-Glucosidases (e.g., from Aspergillus niger).
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Specificity: Cleaves terminal β-glucose residues sequentially.
Structural Characterization
Post-synthesis, the compound’s structure is validated using:
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NMR Spectroscopy: Assignments of ¹H and ¹³C signals confirm glycosylation at the 3-OH and 7-OH positions .
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Mass Spectrometry (MS): ESI-MS shows molecular ions at m/z 773 [M+H]⁺ for quercetin 3-O-gentiobioside-7-O-rhamnoside .
Biological Relevance
While not the focus of chemical reactions, this compound derivatives exhibit enhanced bioavailability compared to quercetin aglycone. Enzymatic glycosylation also improves solubility, making it suitable for pharmaceutical applications .
Stability Under Physiological Conditions
Scientific Research Applications
Biological Activities
Quercetin and its derivatives, including Q3G, exhibit a range of biological activities:
- Antioxidant Activity : Q3G has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research indicates that Q3G can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and cardiovascular diseases .
- Anticancer Potential : Several studies have highlighted the anticancer properties of Q3G. For instance, it has demonstrated inhibitory effects on various cancer cell lines, including melanoma and breast cancer cells. The compound's ability to induce apoptosis in tumor cells makes it a candidate for cancer therapy .
Aromatase Inhibition
A recent computational study identified Q3G as a potent aromatase inhibitor, which is significant in breast cancer treatment. The study reported a superior binding affinity of Q3G compared to standard inhibitors like Letrozole, suggesting its potential use in hormone-dependent cancers .
Safety Profile
Q3G has been classified as "practically non-toxic" based on acute oral toxicity assessments. This safety profile, combined with its biological activity, positions it as a promising candidate for therapeutic applications without significant adverse effects .
Anticancer Studies
Several studies have documented the effects of Q3G on cancer cell proliferation:
- A study utilizing MTT assays demonstrated that Q3G effectively inhibited the proliferation of various tumor cell lines, including A375 (melanoma) and MCF-7 (breast cancer) cells .
- Another investigation highlighted the synergistic effect of Q3G with other flavonoids in enhancing apoptotic pathways in cancer cells, suggesting potential combinatory therapies for improved efficacy .
In Vivo Studies
In vivo studies have shown that administration of Q3G leads to significant reductions in tumor growth rates in animal models, further supporting its potential application in cancer therapy .
Mechanism of Action
Quercetin 3-gentiobioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Quercetin 3-gentiobioside is compared with other similar flavonoid glycosides:
Quercetin 3-glucoside (Isoquercitrin): Similar in structure but with a single glucose moiety instead of gentiobiose. .
Rutin (Quercetin 3-rutinoside): Contains a rutinose sugar moiety. .
Quercetin 3-galactoside: Similar to quercetin 3-glucoside but with a galactose moiety. .
This compound is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity .
Biological Activity
Quercetin 3-gentiobioside (Q3G), a flavonoid-3-O-glycoside, is gaining attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of Q3G, supported by recent research findings, case studies, and data tables.
This compound has the chemical formula and a molecular weight of approximately 626.52 g/mol. It is classified as a flavonoid-3-O-glycoside, which indicates that it consists of a flavonoid moiety linked to a carbohydrate at the C3 position. Q3G is slightly soluble in water and is found in various plants, including guava and soybeans, making it a potential biomarker for dietary intake of these foods .
Biological Activities
1. Antioxidant Properties
Quercetin and its glycosides, including Q3G, are well-documented for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular disorders .
2. Anti-Cancer Activity
Recent studies have highlighted Q3G's potential as an anti-cancer agent. A computational study indicated that Q3G demonstrates superior binding affinity to aromatase compared to traditional inhibitors like Letrozole, suggesting its role in breast cancer therapy . The compound engages in multiple hydrogen bond interactions with key amino acid residues in the aromatase enzyme, enhancing its inhibitory effects.
3. Hormonal Modulation
Q3G exhibits significant interactions with estrogen and androgen receptors, indicating its potential for modulating hormonal pathways. This activity is essential for developing treatments for hormone-related conditions .
4. Safety Profile
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis categorized Q3G as "Practically Non-toxic" in acute oral toxicity assessments. This safety profile positions it as a favorable candidate for further pharmacological development .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other quercetin derivatives:
Compound | Antioxidant Activity | Anti-Cancer Activity | Hormonal Modulation | Toxicity Level |
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This compound | High | High | Significant | Practically Non-toxic |
Quercetin 3-O-rutinoside | Moderate | Moderate | Moderate | Slightly toxic |
Quercetin 3-glucoside | Moderate | Low | Low | Slightly toxic |
Case Studies
Case Study 1: Breast Cancer Therapy
A study published on bioRxiv explored the binding dynamics of Q3G with aromatase. The findings revealed that Q3G not only binds effectively but also stabilizes its conformation through multiple hydrogen bonds, indicating its potential as an alternative treatment for breast cancer .
Case Study 2: Pharmacokinetics in Animal Models
Research involving the pharmacokinetics of various quercetin glycosides showed that while Q3G has lower bioavailability compared to other derivatives like quercetin-3-O-rutinoside, it still exhibits significant biological activity due to its enhanced solubility from glycosylation .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310649 | |
Record name | Quercetin 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-83-6, 117-39-5 | |
Record name | Quercetin 3-O-gentiobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quercetin 3-O-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?
A1: While the provided research focuses on the computational analysis of this compound, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].
Q2: What is the significance of this compound being identified in Okra (Abelmoschus esculentus)?
A2: The identification of this compound in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of this compound in various Okra cultivars and its bioavailability when consumed.
Q3: What computational methods were used to evaluate this compound as a potential aromatase inhibitor?
A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of this compound. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the this compound-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].
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